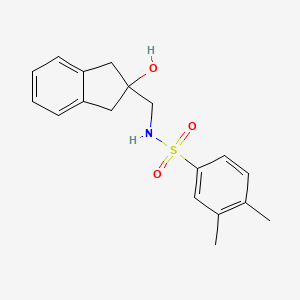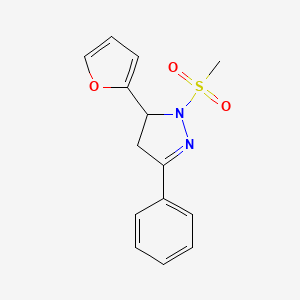
5-(furan-2-yl)-1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(furan-2-yl)-1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole, also known as FMSP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. FMSP belongs to the class of pyrazoles, which are known to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Antioxidant Potential
Research by Prabakaran, Manivarman, and Bharanidharan (2021) explored the synthesis of novel chalcone derivatives, closely related to the compound of interest, demonstrating potent antioxidant properties through in vitro activities and molecular modeling studies. The synthesized compounds showed promising results in antioxidant assays, indicating their potential application in combating oxidative stress-related diseases (Prabakaran, Manivarman, & Bharanidharan, 2021).
Anti-inflammatory and Antibacterial Activities
Ravula et al. (2016) investigated a series of novel pyrazoline derivatives, showing significant in vivo anti-inflammatory and in vitro antibacterial activities. This study highlights the compound's utility in developing new therapeutic agents targeting inflammation and bacterial infections (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).
Synthesis and Structural Analysis
Zhu et al. (2011) described an efficient method for synthesizing a closely related dihydropyrazole compound from propargyl alcohol and N-sulfonylhydrazone, suggesting the compound's role in further chemical transformations and potential applications in drug development (Zhu, Wen, Yin, Hong, Lu, & Wang, 2011).
Antimicrobial Activity
Rani et al. (2015) synthesized novel pyrazoline derivatives with promising in vitro antibacterial activity against various bacterial strains. These findings underscore the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial agents (Rani, Yusuf, Khan, Sahota, & Pandove, 2015).
COX-2 Inhibition and Potential Therapeutic Applications
Penning et al. (1997) explored a series of 1,5-diarylpyrazole derivatives, including sulfonamide-containing compounds similar to the compound of interest, as COX-2 inhibitors. This research paved the way for the development of celecoxib, highlighting the compound's relevance in creating new anti-inflammatory drugs (Penning, Talley, Bertenshaw, Carter, Collins, Docter, Graneto, Lee, Malecha, Miyashiro, Rogers, Rogier, Yu, AndersonGD, Burton, Cogburn, Gregory, Koboldt, Perkins, Seibert, Veenhuizen, Zhang, & Isakson, 1997).
Propiedades
IUPAC Name |
3-(furan-2-yl)-2-methylsulfonyl-5-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-20(17,18)16-13(14-8-5-9-19-14)10-12(15-16)11-6-3-2-4-7-11/h2-9,13H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSYKXUWLAKRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2968048.png)
![4-Chloro-3-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-5-carbonitrile](/img/structure/B2968050.png)


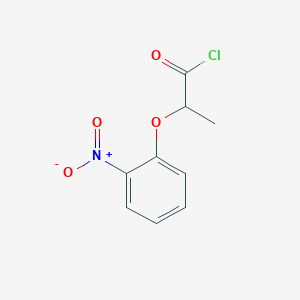
![{6-Chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2968056.png)
![(2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete](/img/structure/B2968057.png)
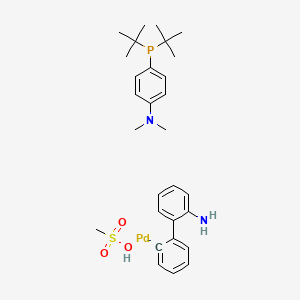
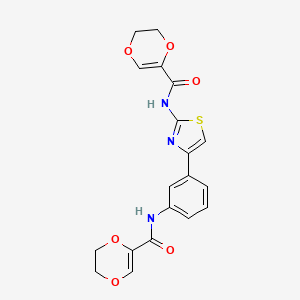


![(E)-N-[3-(2-Chloro-6-methylphenyl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2968066.png)

